N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide
Description
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Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-26-16-10-9-15(21)18-17(16)23-20(27-18)24(12-14-8-4-5-11-22-14)19(25)13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTOBZWKMIBMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C₁₉H₁₆ClN₃O₄S
- Molecular Weight : 401.9 g/mol
- CAS Number : 1105204-43-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The following mechanisms have been observed:
- Enzyme Inhibition : The compound can inhibit specific kinases and proteases, affecting signal transduction pathways that are crucial for cell proliferation and survival.
- Receptor Modulation : It acts as a selective agonist for the A3 adenosine receptor, which is implicated in cardiac ischemia treatment.
- Induction of Apoptosis : Studies indicate that the compound may promote apoptosis in cancer cells through the activation of intrinsic pathways .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. The following table summarizes its efficacy against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.18 | Induction of apoptosis |
| A549 (Lung) | 11.44 | Inhibition of cell proliferation |
| SW116 (Colon) | 0.65 | Apoptosis induction and oxidative stress |
These results suggest that the compound is more effective than conventional chemotherapeutics like cisplatin in certain contexts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
- Study on Anticancer Efficacy : A study conducted on the MCF-7 breast cancer cell line revealed that treatment with the compound led to increased reactive oxygen species (ROS) production, triggering mitochondrial stress and apoptosis pathways .
- Adenosine Receptor Agonism : Another investigation highlighted its role as an A3 adenosine receptor agonist, which may contribute to its cardioprotective effects during ischemic conditions.
Preparation Methods
Formation of 2-Amino-7-chloro-4-methoxybenzo[d]thiazole
The precursor 2-amino-7-chloro-4-methoxybenzo[d]thiazole is prepared by treating 4-methoxy-2-chloroaniline with ammonium thiocyanate in the presence of bromine, followed by cyclization under acidic conditions. This method yields the thiazole ring with a chloro substituent at position 7 and a methoxy group at position 4.
Reaction Conditions :
- Reagents : 4-Methoxy-2-chloroaniline (1.0 eq), NH₄SCN (1.2 eq), Br₂ (0.5 eq)
- Solvent : Glacial acetic acid
- Temperature : 80–90°C, 4–6 hours
- Yield : 68–72%
Functionalization of the Thiazole Amine
The 2-amino group of the benzo[d]thiazole is functionalized via alkylation or reductive amination to introduce the pyridin-2-ylmethyl group.
N-Alkylation with Pyridin-2-ylmethyl Chloride
A two-step process involves:
- Protection of the amine with Boc anhydride in tetrahydrofuran (THF) under basic conditions (NaH, 0°C).
- Alkylation using pyridin-2-ylmethyl chloride (1.5 eq) and K₂CO₃ in dimethylformamide (DMF) at 60°C for 12 hours.
Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine.
Yield : 58–63% (over two steps).
Carboxamide Coupling with Cyclopentanecarbonyl Chloride
The final step involves coupling the secondary amine with cyclopentanecarbonyl chloride.
Acylation in Anhydrous Conditions
- Reagents : N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine (1.0 eq), cyclopentanecarbonyl chloride (1.2 eq), triethylamine (TEA, 2.0 eq)
- Solvent : Dry DCM
- Temperature : 0°C → room temperature, 8 hours
- Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Optimization and Alternative Pathways
Reductive Amination Approach
An alternative to alkylation uses pyridine-2-carbaldehyde and sodium cyanoborohydride in methanol, followed by acylation:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) reduces reaction time for the acylation step, improving yield to 85%.
Characterization and Analytical Data
Key Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72 (t, J = 7.6 Hz, 1H, pyridine-H), 7.32 (d, J = 8.0 Hz, 1H, thiazole-H), 6.89 (s, 1H, thiazole-H), 4.82 (s, 2H, N-CH₂-pyridine), 3.91 (s, 3H, OCH₃), 2.90–2.85 (m, 1H, cyclopentane), 1.98–1.60 (m, 8H, cyclopentane).
- LC-MS (ESI+) : m/z 432.1 [M+H]⁺.
Challenges and Troubleshooting
Byproduct Formation During Alkylation
Excess pyridin-2-ylmethyl chloride leads to dialkylation. Mitigation strategies include:
Q & A
Q. What are the key synthetic methodologies for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide?
Synthesis typically involves multi-step reactions, including:
- Cyclization : Use of POCl₃ under reflux (90°C) to form heterocyclic cores, as demonstrated in thiadiazole synthesis .
- Multicomponent reactions : Isocyanide-based protocols, such as those yielding cyclopentane carboxamide derivatives (26% yield) via condensation of amines and isocyanides .
- Amine coupling : Pyridin-2-ylmethylamine can be introduced via nucleophilic substitution in polar solvents like DMF, analogous to methods for thiazol-2-amine derivatives .
Q. How is the compound purified after synthesis?
Purification strategies include:
- Recrystallization : Adjusting pH to 8–9 with ammonia to precipitate the product, followed by washing and recrystallization from DMSO/water mixtures .
- Column chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
- Preparative TLC : High-purity isolation for analytical standards, using solvent systems like n-hexane/ethyl acetate (50:50) .
Q. What spectroscopic and analytical methods confirm the compound’s structure?
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles for benzo[d]thiazole derivatives .
- Spectroscopy :
- IR : Identification of characteristic bands (e.g., C=O stretch at ~1662 cm⁻¹, NH bends at ~3298 cm⁻¹) .
- NMR : Assigning protons in the pyridine and cyclopentane moieties .
- Elemental analysis : Validating empirical formulas (e.g., C, H, N percentages) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Replace the 7-chloro or 4-methoxy groups with electron-withdrawing/donating groups (e.g., Br, CF₃) to assess effects on target binding or solubility.
- Bioisosteric replacement : Swap the pyridinylmethyl group with isosteres like benzyl or thiazole derivatives to probe steric/electronic effects .
- Pharmacokinetic profiling : Measure lipophilicity (logP) and metabolic stability using in vitro assays (e.g., microsomal stability tests) .
Q. What computational approaches predict binding affinity and target interactions?
- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases), using crystal structures (PDB) for docking grids .
- Molecular dynamics (MD) : Simulations in GROMACS assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
- QSAR modeling : Train models on analogs to predict IC₅₀ values based on descriptors like polar surface area or H-bond donors .
Q. How can low yields in multi-step synthesis be optimized?
- Statistical design : Apply ANOVA to identify critical variables (e.g., temperature, catalyst loading). For example, Ev8 used six replicates to validate reaction conditions .
- Catalyst screening : Test alternatives to POCl₃ (e.g., PCl₅ or SOCl₂) for cyclization steps .
- Solvent optimization : Replace DMF with acetonitrile or THF to improve reaction efficiency .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
- Dose-response validation : Replicate IC₅₀ measurements with at least three independent experiments .
- Off-target profiling : Screen against related targets (e.g., kinase panels) to rule out cross-reactivity .
Q. What challenges arise in forming the benzo[d]thiazole core during synthesis?
- Oxidative side reactions : Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur intermediates .
- Regioselectivity : Optimize stoichiometry (e.g., 1:1 ratio of thioamide to chloro-substituted precursors) to favor 2-aminothiazole formation .
- Purification hurdles : Employ HPLC (C18 columns, 0.1% TFA/ACN gradients) to separate regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
